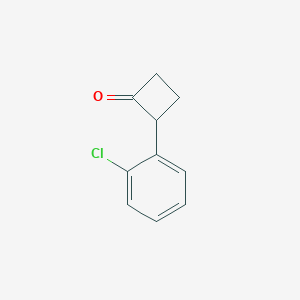

2-(2-Chlorophenyl)cyclobutan-1-one

Description

2-(2-Chlorophenyl)cyclobutan-1-one is a cyclobutanone derivative featuring a 2-chlorophenyl substituent. Cyclobutanones are characterized by their strained four-membered ring, which influences their reactivity and stability. The 2-chlorophenyl group introduces steric and electronic effects, likely affecting solubility, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name |

2-(2-chlorophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFHBSFCWFVNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)cyclobutan-1-one typically involves [2+2] cycloaddition reactions. One common method is the intramolecular [2+2] cycloaddition of enones, which are more easily photoexcited than isolated olefins . This reaction is photochemically allowed but thermally forbidden, making it a preferred method for synthesizing cyclobutanes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale [2+2] cycloaddition reactions under controlled conditions. These methods ensure high yields and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)cyclobutan-1-one undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the cyclobutanone ring into more oxidized products.

Reduction: Reduction reactions can convert the ketone group into an alcohol.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Chlorophenyl)cyclobutan-1-one has a wide range of scientific research applications:

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. For instance, in drug development, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Chlorophenyl)cyclobutan-1-one with three related compounds from the evidence, focusing on molecular structure, physicochemical properties, and functional implications.

3-Cyclopentylcyclobutan-1-one (Category F3, )

- Molecular Formula : C₉H₁₄O

- Molecular Weight : 138.21 g/mol (vs. theoretical ~180 g/mol for this compound).

- Key Differences: The cyclopentyl substituent in this compound reduces ring strain compared to the aromatic 2-chlorophenyl group. Increased hydrophobicity (predicted XlogP ~2.5) due to the nonpolar cyclopentyl group, whereas the chlorophenyl group may enhance polarity slightly.

2-(2-Chlorophenyl)cyclobutan-1-amine ()

- Molecular Formula : C₁₀H₁₂ClN

- Molecular Weight : 181.66 g/mol.

- Key Differences: Substitution of the ketone group with an amine (-NH₂) alters reactivity: the amine enables hydrogen bonding (H-bond donors: 1; acceptors: 1) and participation in nucleophilic reactions. Physicochemical Properties: Higher topological polar surface area (26 Ų) compared to the ketone derivative, suggesting improved solubility in polar solvents. Applications: Potential use in bioactive molecules (e.g., kinase inhibitors) due to the amine moiety’s versatility in drug design .

Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-Chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate ()

- Structure : Contains a 2-chlorophenyl group but within a dihydropyridine scaffold.

- Key Differences: The dihydropyridine core confers redox activity and calcium channel modulation properties, unlike the inert cyclobutanone ring. Functional Groups: Ester and aminoethoxy groups enhance metabolic stability but increase molecular weight (~450 g/mol). Applications: Likely a precursor for cardiovascular drugs (e.g., nifedipine analogs), diverging from cyclobutanone’s role in small-molecule synthesis .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity: The strained cyclobutanone ring in this compound may undergo ring-opening reactions under acidic or basic conditions, a property exploited in synthesizing linear ketones or amines .

- Synthetic Challenges : The 2-chlorophenyl group may hinder crystallization, as seen in related compounds requiring advanced purification techniques (e.g., column chromatography) to achieve >95% purity .

Biological Activity

2-(2-Chlorophenyl)cyclobutan-1-one is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutane ring substituted with a chlorophenyl group, which may influence its interaction with biological targets. The presence of the chlorophenyl moiety is critical as it can enhance lipophilicity and modulate the compound's interaction with enzymes and receptors.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating a library of compounds against Mycobacterium tuberculosis, several analogs, including those related to cyclobutane derivatives, showed promising inhibition rates. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, revealing that certain derivatives could inhibit bacterial growth at low concentrations (MIC < 20 µM) .

Table 1: Antimicrobial Activity of Cyclobutane Derivatives

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| This compound | <20 | >90 |

| Related Cyclobutane Analog | 15 | 95 |

| Other Analog | 25 | 85 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: Apoptosis Induction

In a controlled study involving various cancer cell lines, treatment with this compound resulted in:

- Increased Caspase Activity: Indicative of apoptosis.

- Cell Cycle Arrest: Significant accumulation of cells in the G0/G1 phase.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, leading to alterations in their activity. For instance, compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways, thus affecting cellular processes.

Research Findings and Implications

Recent research highlights the importance of structural modifications in enhancing the biological activity of cyclobutane derivatives. For instance, modifications that increase hydrophobicity or introduce electron-withdrawing groups can significantly improve antimicrobial and anticancer efficacy.

Table 2: Structural Modifications and Biological Activity

| Modification | Effect on Activity |

|---|---|

| Addition of Electron-Withdrawing Group | Increased potency against M. tuberculosis |

| Hydroxyl Group Introduction | Enhanced apoptosis in cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.